N-{4-[4-(azepane-1-sulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-fluorophenoxy)acetamide
Description
The compound N-{4-[4-(azepane-1-sulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-fluorophenoxy)acetamide features a thiazole core substituted with a 4-(azepane-1-sulfonyl)phenyl group and an acetamide side chain bearing a 4-fluorophenoxy moiety. Its molecular formula is C₃₀H₃₁FN₄O₄S₂, with a calculated average mass of 619.72 g/mol.
Properties
Molecular Formula |
C23H24FN3O4S2 |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
N-[4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl]-2-(4-fluorophenoxy)acetamide |
InChI |
InChI=1S/C23H24FN3O4S2/c24-18-7-9-19(10-8-18)31-15-22(28)26-23-25-21(16-32-23)17-5-11-20(12-6-17)33(29,30)27-13-3-1-2-4-14-27/h5-12,16H,1-4,13-15H2,(H,25,26,28) |
InChI Key |
FMXPIFADEOSLRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)COC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of 4-aminobenzenesulfonyl chloride with 2-aminothiazole, followed by acetylation of the resulting amine group with acetic anhydride.
Reaction Conditions: These reactions are typically carried out in organic solvents (such as dichloromethane or dimethylformamide) with appropriate catalysts.
Industrial Production: While not widely used industrially, small-scale production can follow similar synthetic routes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions, but modified versions of the compound with altered functional groups are common.
Scientific Research Applications
Structural Overview
The compound features several notable structural components:
- Azepane Ring : A seven-membered nitrogen-containing ring that contributes to the compound's biological activity.
- Thiazole Moiety : A five-membered ring containing sulfur and nitrogen, known for its role in various biological processes.
- Fluorophenoxy Group : Enhances lipophilicity and may improve pharmacokinetic properties.
Molecular Formula and Weight
- Molecular Formula : C24H27N3O3S2
- Molecular Weight : 469.6 g/mol
Anticancer Activity
Recent studies have indicated that compounds similar to N-{4-[4-(azepane-1-sulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-fluorophenoxy)acetamide exhibit promising anticancer properties. For instance, thiazole derivatives have been shown to inhibit the growth of various cancer cell lines by interfering with cell cycle progression and inducing apoptosis .
Case Study: Thiazole Derivatives in Cancer Treatment
A study published in Journal of Medicinal Chemistry demonstrated that thiazole derivatives could effectively inhibit carbonic anhydrases IX and XII, which are overexpressed in many tumors. This inhibition leads to reduced tumor growth under hypoxic conditions, making these compounds potential candidates for cancer therapy .
Inhibition of Aldose Reductase
The compound has been investigated for its ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. Inhibitors of this enzyme can prevent the conversion of glucose to sorbitol, thus protecting tissues from osmotic damage .
Research Findings
A series of studies have shown that structurally similar sulfonamide compounds exhibit significant inhibitory effects on aldose reductase activity, suggesting that this compound may possess similar properties .
Antimicrobial Properties
Compounds with thiazole and sulfonamide functionalities have been noted for their antimicrobial activities. Research indicates that these compounds can effectively inhibit bacterial growth by disrupting essential metabolic pathways .
Data Table: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 15 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| This compound | P. aeruginosa | 12 µg/mL |
Mechanism of Action
- The exact mechanism of action is context-dependent, but it likely involves interactions with specific molecular targets or pathways.
- Further research is needed to elucidate its precise effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenoxy/Acetamide Group
N-{4-[4-(1-Azepanylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-methylphenoxy)acetamide ()
- Key Difference: The 4-methylphenoxy group replaces the 4-fluorophenoxy moiety.
- Impact: The methyl group increases hydrophobicity (logP ~2.1) compared to the fluorinated analog (logP ~1.8).
- Spectral Data : IR absorption at 1682 cm⁻¹ (C=O stretch), 1255 cm⁻¹ (C=S), and 3278–3414 cm⁻¹ (N–H) .
N-(4-(4-Fluorophenoxy)phenyl)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide ()
- Key Difference : Replaces the thiazole core with a benzoisothiazolone ring.
- Impact :
- The isothiazolone ring introduces additional hydrogen-bonding sites (C=O and N–H).
- Reduced planarity compared to thiazole may affect stacking interactions in biological targets.
- Synthesis : Prepared via nucleophilic substitution, yielding 52% crude product .
Variations in the Sulfonyl Group and Core Structure
4-(azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide ()
- Key Difference: Benzamide replaces acetamide, and a phenoxyphenyl group substitutes the fluorophenoxy moiety.
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide ()
Structural and Physicochemical Comparison Table
Key Research Findings
- Synthetic Routes : Thiazole cores are commonly synthesized via Hantzsch thiazole synthesis (e.g., ), while sulfonyl groups are introduced via sulfonation of phenyl intermediates .
- Biological Relevance: Fluorinated phenoxy groups (as in the target compound) are associated with enhanced metabolic stability and target affinity in kinase inhibitors (e.g., ).
- Solubility vs. Lipophilicity : Azepane sulfonyl derivatives exhibit higher logP values than morpholine analogs, suggesting tailored applications in CNS-targeting vs. peripheral drugs .
Biological Activity
N-{4-[4-(azepane-1-sulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-fluorophenoxy)acetamide is a complex organic compound that has attracted attention due to its potential biological activities. This compound features a unique structural arrangement that includes an azepane sulfonyl group, a thiazole ring, and a phenoxyacetamide moiety, which may contribute to its diverse pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
| Property | Details |
|---|---|
| Molecular Formula | C24H26FN3O4S2 |
| Molecular Weight | 503.6 g/mol |
| IUPAC Name | N-[4-[4-(azepane-1-sulfonyl)phenyl]-1,3-thiazol-2-yl]-2-(4-fluorophenoxy)acetamide |
| InChI Key | UODGUHJYIKKKDX-UHFFFAOYSA-N |
The compound's structure suggests multiple points of interaction with biological macromolecules, indicating potential for various therapeutic applications.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : This is achieved through the condensation of α-haloketones with thioamides under acidic conditions.
- Introduction of the Azepane Group : The azepane moiety is incorporated via cyclization reactions involving appropriate amine precursors.
- Final Assembly : The final product is obtained through acylation reactions that link the thiazole and phenoxy groups.
These synthetic routes are crucial for optimizing yield and purity for further biological testing.
The biological activity of this compound is hypothesized to occur through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways, thereby modulating metabolic processes.
- Receptor Interaction : It can interact with various receptors, leading to altered cellular signaling pathways.
- Gene Expression Modulation : The compound may influence gene expression related to cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazole rings have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Preliminary studies have evaluated the anticancer activity of related compounds against several cancer cell lines. For example, compounds similar in structure have been tested against A549 (lung cancer) and MCF7 (breast cancer) cell lines, showing promising cytotoxic effects .
Case Studies
- Anticonvulsant Activity : A study on related thiazole derivatives demonstrated anticonvulsant properties in animal models. The results indicated that modifications in the molecular structure significantly affected the efficacy of the compounds .
- Analgesic Properties : Another investigation into structurally related compounds revealed notable analgesic activities when compared to control groups in pain models .
Q & A
Basic: What are the key synthetic strategies for preparing N-{4-[4-(azepane-1-sulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-fluorophenoxy)acetamide?
Methodological Answer:
The synthesis typically involves multi-step pathways:
- Thiazole Ring Formation : Cyclization of 2-aminothiophenol derivatives with α-haloketones under reflux in solvents like ethanol or THF .
- Sulfonyl Group Introduction : Azepane-1-sulfonyl chloride reacts with a substituted phenyl intermediate via nucleophilic substitution, requiring anhydrous conditions and bases like triethylamine to drive the reaction .
- Acetamide Coupling : The fluorophenoxyacetamide moiety is introduced using carbodiimide-mediated coupling (e.g., EDC/HOBt) in dichloromethane or DMF .
Critical Parameters : Temperature control (±2°C), solvent purity, and stoichiometric ratios are vital for yields >75%.
Basic: What analytical techniques are essential for characterizing the compound’s purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., distinguishing thiazole C-2 vs. C-4 protons) and detects impurities. DMSO-d₆ is preferred for solubility .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., [M+H]⁺ ion) with <3 ppm error .
- HPLC-PDA : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and identifies byproducts .
Advanced: How can researchers design experiments to evaluate its enzyme inhibitory activity?
Methodological Answer:
- Kinetic Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition constants (Kᵢ) against serine proteases or kinases. Adjust enzyme concentrations to ensure linear initial rates .
- Molecular Docking : Perform docking simulations (AutoDock Vina, Schrödinger) using crystal structures (e.g., PDB: 3CLpro) to predict binding modes. Validate with mutagenesis studies targeting predicted interaction residues .
- Selectivity Profiling : Screen against a panel of 50+ kinases/enzymes (Eurofins KinaseProfiler) to identify off-target effects .
Advanced: How should contradictions in biological activity data (e.g., IC₅₀ variability) be resolved?
Methodological Answer:
- Assay Condition Optimization : Standardize buffer pH (7.4 vs. 6.8), ionic strength, and ATP concentrations (for kinases) to minimize variability .
- Metabolic Stability Testing : Use liver microsomes (human/rat) to assess if active metabolites contribute to discrepancies between in vitro and cell-based assays .
- Orthogonal Assays : Correlate enzymatic inhibition (e.g., fluorescence-based) with cellular viability (MTT assay) to confirm target engagement .
Structural Analysis: What advanced techniques determine its 3D conformation and solid-state properties?
Methodological Answer:
- X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) using vapor diffusion (hanging drop method). Resolve structures at ≤2.0 Å resolution to identify hydrogen bonds (e.g., between sulfonyl and catalytic lysine) .
- Dynamic Light Scattering (DLS) : Assess aggregation propensity in PBS (pH 7.4) under physiological conditions .
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C indicates suitability for long-term storage) .
Pharmacokinetics: What methodologies are used to study its absorption, distribution, and metabolism?
Methodological Answer:
- Caco-2 Permeability Assay : Measure apparent permeability (Pₐₚₚ) to predict intestinal absorption. Values >1×10⁻⁶ cm/s suggest high bioavailability .
- Plasma Protein Binding : Use equilibrium dialysis (37°C, 4 hours) to quantify % bound to albumin/globulins .
- CYP450 Inhibition Screening : Incubate with recombinant CYP3A4/2D6 isoforms and LC-MS/MS to monitor metabolite formation .
Structure-Activity Relationship (SAR): How can the scaffold be modified to enhance potency or reduce toxicity?
Methodological Answer:
- Bioisosteric Replacement : Substitute the azepane-sulfonyl group with piperidine-sulfonyl or morpholine-sulfonyl to modulate lipophilicity (clogP ±0.5) .
- Fragment-Based Design : Use X-ray data to replace the 4-fluorophenoxy group with substituted benzyl ethers, retaining π-π stacking with Tyr-123 .
- Toxicity Mitigation : Introduce polar groups (e.g., hydroxyl, carboxyl) at the thiazole C-5 position to reduce hERG inhibition risks (patch-clamp assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
